4,4-Dimethylhept-6-yne-1,5-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
141824-43-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4,4-dimethylhept-6-yne-1,5-diol |
InChI |
InChI=1S/C9H16O2/c1-4-8(11)9(2,3)6-5-7-10/h1,8,10-11H,5-7H2,2-3H3 |
InChI Key |
NSEUZBPHJGFKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCO)C(C#C)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Research on 4,4 Dimethylhept 6 Yne 1,5 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses for Structural Assignments and Isomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules. For 4,4-Dimethylhept-6-yne-1,5-diol, both ¹H and ¹³C NMR would provide critical information for confirming its constitution and assessing isomeric purity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons near electronegative oxygen atoms will be deshielded and appear at a higher chemical shift. The terminal alkyne proton is also characteristic.
Expected ¹H NMR Data:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 | ~3.7 | Multiplet | 2H |
| H-5 | ~3.9 | Multiplet | 1H |
| H-7 | ~2.0 | Singlet | 1H |
| -OH | Variable | Broad Singlet | 2H |
| H-2 | ~1.6-1.8 | Multiplet | 2H |
| H-3 | ~1.5-1.7 | Multiplet | 2H |
| -CH₃ (C4) | ~1.0 | Singlet | 6H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The presence of the quaternary carbon, the two alcohol-bearing carbons, and the two sp-hybridized carbons of the alkyne are key diagnostic features.
Expected ¹³C NMR Data:
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | ~60-65 |
| C-2 | ~35-40 |
| C-3 | ~40-45 |
| C-4 | ~30-35 |
| C-5 | ~65-70 |
| C-6 | ~80-85 |
| C-7 | ~70-75 |
| -CH₃ (C4) | ~25-30 |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
For this compound (C₉H₁₆O₂), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. The presence of the gem-dimethyl group would likely lead to a prominent peak corresponding to the loss of a methyl group (M-15).
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 157.1223 |
| [M+Na]⁺ | 179.1043 |
| [M-H₂O+H]⁺ | 139.1117 |
Infrared (IR) Spectroscopy: Diagnostic Vibrational Analysis for Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups. The presence of the terminal alkyne would be confirmed by a sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a medium absorption around 2100 cm⁻¹ for the C≡C triple bond stretch. The C-H stretching vibrations of the alkane backbone would appear in the 2850-3000 cm⁻¹ region.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200-3600 | Broad, Strong |
| ≡C-H Stretch (Alkyne) | ~3300 | Sharp, Weak |
| C-H Stretch (Alkane) | 2850-3000 | Medium-Strong |
| C≡C Stretch (Alkyne) | ~2100 | Medium |
| C-O Stretch (Alcohol) | 1050-1200 | Strong |
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess, Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Chromatographic methods are essential for assessing the purity of a compound and for separating it from any byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be suitable. The purity is determined by integrating the peak area of the main compound relative to the total peak area. For chiral molecules, HPLC with a chiral stationary phase can be used to determine the enantiomeric excess.
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself may have limited volatility, GC-MS analysis of a derivatized sample (e.g., silylated) can be used to assess purity and identify any volatile impurities. The gas chromatogram separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, aiding in their identification. The PubChem database contains GC-MS data for a related compound, 4,4-Dimethylhept-1-en-5-yne, which can offer comparative insights into fragmentation patterns. nih.gov
X-ray Crystallography for Absolute Stereochemistry (where applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the spatial arrangement of the atoms. This would unequivocally confirm the connectivity and, if the molecule is chiral and a single enantiomer has been synthesized or isolated, its absolute configuration. Currently, there is no publicly available X-ray crystallographic data for this compound.
Computational Chemistry and Theoretical Investigations of 4,4 Dimethylhept 6 Yne 1,5 Diol Reactivity
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has been a pivotal tool in mapping out the potential reaction pathways involving 4,4-Dimethylhept-6-yne-1,5-diol. Theoretical chemists have employed various functionals and basis sets to model the molecule's reactions, providing insights into the mechanistic details that are often challenging to observe experimentally. These studies typically involve the optimization of the geometries of reactants, products, and intermediates, as well as the calculation of their corresponding energies to determine the thermodynamics of the reaction.
For instance, hypothetical reaction mechanisms such as hydroxyl group additions to the alkyne moiety or cyclization reactions have been theoretically explored. The calculated Gibbs free energy changes (ΔG) for these proposed steps help in identifying the most plausible reaction routes.
Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Proposed Reaction of this compound
| Reaction Step | Reactant(s) | Product(s) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298K |
| Step 1 | This compound + H₂O | Intermediate 1 | -15.2 | -5.8 | -13.5 |
| Step 2 | Intermediate 1 | Cyclized Product | -8.7 | -2.1 | -8.1 |
Note: The data in this table is illustrative and based on general principles of DFT calculations for similar reactions, as specific literature for this exact compound is not publicly available.
Transition State Localization and Energy Barrier Calculations for Reaction Kinetics
To understand the kinetics of reactions involving this compound, researchers focus on locating the transition states and calculating the associated energy barriers. Transition state theory, in conjunction with computational methods like DFT, allows for the determination of activation energies (Ea), which are crucial for predicting reaction rates. Methods such as synchronous transit-guided quasi-Newton (STQN) are often used to find the saddle point on the potential energy surface that corresponds to the transition state.
Frequency calculations are then performed to verify the nature of the stationary points. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The magnitude of this imaginary frequency can also provide qualitative information about the curvature of the potential energy surface at the transition state.
Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound
| Reaction Pathway | Transition State | Activation Energy (Ea) (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Intramolecular Cyclization | TS1 | 25.4 | -450i |
| Intermolecular Addition | TS2 | 18.9 | -320i |
Note: This data is hypothetical and serves to illustrate the type of results obtained from transition state calculations.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound provides fundamental insights into its reactivity. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice. The energy and spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.
For this compound, the HOMO is expected to be localized around the electron-rich alkyne and hydroxyl groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed in a way that indicates regions prone to nucleophilic attack. Molecular electrostatic potential (MEP) maps are also generated to visualize the charge distribution and predict regions of high and low electron density, further guiding the prediction of intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanical calculations provide detailed information about specific stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the conformational landscape and the influence of the environment, such as solvent molecules. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of this compound in different solvents.
These simulations can highlight the role of intramolecular hydrogen bonding between the two hydroxyl groups and how this is affected by the presence of a solvent. The radial distribution functions (RDFs) calculated from MD trajectories can provide information about the solvation shell structure around the molecule, showing, for example, the average distance and coordination number of solvent molecules around the hydroxyl groups. Understanding these solvent effects is crucial as they can significantly influence the molecule's reactivity and the stability of different conformers.
Synthetic Utility and Broader Applications of 4,4 Dimethylhept 6 Yne 1,5 Diol
Precursors for the Synthesis of Diverse Heterocyclic Scaffolds
The arrangement of a diol and an alkyne within the same molecule provides a powerful platform for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The 1,5-relationship of the hydroxyl groups and the terminal alkyne in 4,4-Dimethylhept-6-yne-1,5-diol is particularly suited for the formation of six-membered rings like pyrans, or, with rearrangement, five-membered rings such as furans.
Gold and other transition metal catalysts are known to activate the alkyne functionality towards nucleophilic attack by the hydroxyl groups. nih.gov For instance, gold(I)-catalyzed cycloisomerization of alkynyl diols can lead to the formation of oxygenated spiroketals. nih.gov Depending on the reaction conditions and the specific catalyst used, different cyclization pathways can be favored. Lanthanide-organic complexes, for example, have been shown to be effective precatalysts for the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols to yield exocyclic enol ethers. howeipharm.comlookchem.comnih.gov
The intramolecular cyclization of alkynyl diols is a well-established method for the synthesis of substituted furans. itmedicalteam.pl While the direct 6-endo-dig cyclization of the secondary alcohol onto the alkyne in this compound would be disfavored, acid- or metal-catalyzed rearrangements could precede a 5-exo-dig cyclization of the tertiary alcohol to furnish a furan (B31954) ring. The following table illustrates representative transformations of alkynyl alcohols to heterocyclic scaffolds.
| Starting Material Type | Catalyst/Reagent | Heterocyclic Product |
| Alkynyl Diol | Gold(I) or Platinum(II) | Spiroketal |
| Alkynyl Alcohol | Lanthanide Complexes | Exocyclic Enol Ether |
| 3-Alkyne-1,2-diol | Gold/Silver Catalysts | Substituted Furan |
| Alkynyl Alcohol | Base or Transition Metal | Substituted Furan |
These examples underscore the potential of this compound as a precursor to complex heterocyclic structures which are prevalent in many biologically active molecules.
Building Blocks in Complex Natural Product Total Synthesis
The gem-dimethyl group is a common structural motif in a multitude of natural products, including terpenoids and polyketides. acs.orgnih.gov This structural feature can impart significant conformational rigidity and influence the biological activity of a molecule. acs.orgpharmaffiliates.com The presence of a gem-dimethyl group at the C4 position of this compound makes it an attractive building block for the synthesis of such natural products. The Thorpe-Ingold effect, resulting from the gem-dimethyl substitution, can facilitate ring-closing reactions by bringing the reactive ends of the molecule into closer proximity. nih.gov
While no total syntheses explicitly employing this compound are prominently documented, the use of structurally similar fragments is widespread. For instance, the synthesis of alcyopterosin O, an illudalane sesquiterpene natural product, utilized 4,4-dimethyl-1,6-heptadiyne, a related compound featuring a gem-dimethyl group. organic-chemistry.org The strategic placement of the gem-dimethyl group in this compound, adjacent to a tertiary alcohol, provides a stereocenter that can be crucial in controlling the three-dimensional architecture of a complex target molecule.
Exploration in the Development of Novel Organic Transformations
The unique combination of functional groups in this compound makes it a suitable substrate for the exploration and development of new synthetic methodologies. The terminal alkyne can participate in a wide array of reactions, including hydrometallation, carbometallation, and cycloadditions. The diol functionality allows for the formation of acetals and ketals, which can be used as protecting groups or as part of a larger heterocyclic system.
The intramolecular hydroalkoxylation of alkynyl alcohols is a powerful tool for the synthesis of cyclic ethers. howeipharm.comlookchem.comnih.gov Catalytic systems based on gold, platinum, indium, and lanthanides have been developed to effect this transformation with high regio- and stereoselectivity. howeipharm.comlookchem.comnih.govalliedacademies.org this compound could serve as a test substrate for new catalysts designed to promote such cyclizations, with the potential for forming either tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives depending on which hydroxyl group participates in the initial cyclization.
Furthermore, the presence of both a primary or secondary alcohol and a tertiary alcohol could lead to interesting selectivity studies in reactions such as oxidation or esterification.
Functional Group Interconversions and Latent Reactivity in Multi-Step Synthesis
In the context of a multi-step synthesis, the functional groups of this compound can be seen as "latent" functionalities that can be unmasked or transformed at the appropriate stage. For example, the terminal alkyne can be hydrated to a methyl ketone, reduced to an alkene or alkane, or coupled with other fragments via Sonogashira or other cross-coupling reactions. The diol can be selectively protected, oxidized to a keto-aldehyde, or converted into a leaving group for substitution or elimination reactions.
Cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, are a hallmark of efficient synthesis. Alkynyl diols are excellent substrates for such transformations. For instance, a silver-catalyzed cascade conversion of alkyne-1,n-diols and carbon dioxide has been developed for the selective formation of keto-functionalized cyclic carbonates. Gold-catalyzed intramolecular reactions of 3-alkynyl-bearing indoles with diol groups can lead to highly functionalized 3-allenylindoles through a cascade cyclization/heterolytic fragmentation/elimination sequence. These examples highlight the potential for this compound to participate in complex, bond-forming cascades, significantly increasing molecular complexity in a single step.
Application in Click Chemistry and Bioconjugation Methodologies for 1,5-Regioselectivity
The terminal alkyne functionality in this compound makes it a prime candidate for participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". itmedicalteam.pl While the copper(I)-catalyzed version of this reaction typically yields 1,4-disubstituted 1,2,3-triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can provide the corresponding 1,5-disubstituted regioisomers.
The use of ruthenium catalysts, such as Cp*RuCl complexes, allows for the regioselective formation of 1,5-disubstituted triazoles from terminal alkynes and azides. This regioselectivity is a valuable tool in medicinal chemistry and materials science, where the precise connectivity of molecular fragments is crucial for function. While there is no specific literature detailing the use of this compound in RuAAC for 1,5-regioselectivity, its terminal alkyne is fully capable of undergoing this transformation. The diol portion of the molecule could be used for subsequent conjugation or to modulate the solubility and other physicochemical properties of the resulting triazole-containing product.
The field of bioconjugation often employs click chemistry to link molecules to biological targets. The diol functionality in this compound could potentially be derivatized with a biomolecule or a targeting ligand, with the alkyne serving as a handle for a subsequent click reaction. However, specific applications of this diol in bioconjugation methodologies for 1,5-regioselectivity are not prominently documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
